molecular formula C14H14N2O5S2 B11494532 N-(2-oxo-2-phenylethyl)benzene-1,4-disulfonamide

N-(2-oxo-2-phenylethyl)benzene-1,4-disulfonamide

Cat. No.: B11494532
M. Wt: 354.4 g/mol
InChI Key: LVPJUJFTQIRVBH-UHFFFAOYSA-N
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Description

N1-(2-OXO-2-PHENYLETHYL)BENZENE-1,4-DISULFONAMIDE is an organic compound with a complex structure that includes a phenylethyl group and a benzene ring substituted with disulfonamide groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(2-OXO-2-PHENYLETHYL)BENZENE-1,4-DISULFONAMIDE typically involves the reaction of benzene-1,4-disulfonyl chloride with 2-oxo-2-phenylethylamine under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with the presence of a base like triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

In an industrial setting, the production of N1-(2-OXO-2-PHENYLETHYL)BENZENE-1,4-DISULFONAMIDE may involve a continuous flow process where the reactants are continuously fed into a reactor, and the product is continuously removed. This method allows for better control over reaction conditions and can lead to higher yields and purity of the final product. The use of automated systems and advanced monitoring techniques can further enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N1-(2-OXO-2-PHENYLETHYL)BENZENE-1,4-DISULFONAMIDE can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acid derivatives.

    Reduction: Reduction reactions can convert the disulfonamide groups to amine groups.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonamide groups are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines, thiols, or alcohols can be used in substitution reactions, often in the presence of a base to facilitate the reaction.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce amines. Substitution reactions can result in a variety of derivatives depending on the nucleophile used.

Scientific Research Applications

N1-(2-OXO-2-PHENYLETHYL)BENZENE-1,4-DISULFONAMIDE has diverse applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and proteins.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where sulfonamide derivatives have shown efficacy.

    Industry: It is used in the development of new materials and as a catalyst in certain industrial processes.

Mechanism of Action

The mechanism by which N1-(2-OXO-2-PHENYLETHYL)BENZENE-1,4-DISULFONAMIDE exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research.

Comparison with Similar Compounds

Similar Compounds

    N-(2-OXO-2-PHENYLETHYL)BENZAMIDE: This compound shares a similar phenylethyl group but lacks the disulfonamide groups.

    1-[4-(2-OXO-2-PHENYLETHYL)PHENYL]GUANIDINE: Another related compound with a guanidine group instead of disulfonamide groups.

Uniqueness

N1-(2-OXO-2-PHENYLETHYL)BENZENE-1,4-DISULFONAMIDE is unique due to the presence of disulfonamide groups, which impart distinct chemical properties and reactivity. These groups can participate in specific interactions and reactions that are not possible with similar compounds lacking these functional groups.

Properties

Molecular Formula

C14H14N2O5S2

Molecular Weight

354.4 g/mol

IUPAC Name

4-N-phenacylbenzene-1,4-disulfonamide

InChI

InChI=1S/C14H14N2O5S2/c15-22(18,19)12-6-8-13(9-7-12)23(20,21)16-10-14(17)11-4-2-1-3-5-11/h1-9,16H,10H2,(H2,15,18,19)

InChI Key

LVPJUJFTQIRVBH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)CNS(=O)(=O)C2=CC=C(C=C2)S(=O)(=O)N

Origin of Product

United States

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